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Dihydro Homocapsaicin II -

Dihydro Homocapsaicin II

Catalog Number: EVT-13541257
CAS Number:
Molecular Formula: C19H31NO3
Molecular Weight: 321.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HomodihydrocapsaicinII is a natural product found in Capsicum annuum with data available.
Overview

Dihydro Homocapsaicin II is a capsaicinoid compound that belongs to the class of naturally occurring alkaloids found predominantly in chili peppers of the Capsicum genus. This compound is an analog of capsaicin and dihydrocapsaicin, contributing to the pungency and heat associated with these peppers. Dihydro Homocapsaicin II is noted for its significant biological activity, including potential therapeutic applications in pain management and metabolic regulation.

Source

Dihydro Homocapsaicin II is primarily extracted from various species of Capsicum, particularly those with high capsaicinoid content. The extraction process often involves solvent-based methods, such as using ethanol or dimethyl sulfoxide, which effectively solubilize these compounds from the plant material. Capsaicinoids, including dihydro Homocapsaicin II, are synthesized in the placental tissue of the fruit and can also be found in smaller amounts in the pericarp and seeds .

Classification

Dihydro Homocapsaicin II is classified as a capsaicinoid, which are amide compounds derived from vanillylamine and fatty acids. It shares structural similarities with other capsaicinoids like capsaicin and dihydrocapsaicin but differs in its molecular structure and biological properties. The compound is recognized for its high pungency, measured at approximately 16 million Scoville Heat Units (SHU), making it one of the most potent natural irritants .

Synthesis Analysis

Methods

The synthesis of dihydro Homocapsaicin II can be achieved through various methods, primarily focusing on the enzymatic condensation of vanillylamine with branched-chain fatty acids. Key synthetic routes include:

  1. Enzymatic Synthesis: Utilizing enzymes from Capsicum species to facilitate the condensation reaction between vanillylamine and fatty acids.
  2. Chemical Synthesis: Employing chemical methods involving acylation reactions where vanillylamine is reacted with specific fatty acid derivatives under controlled conditions.

Technical Details

The synthesis often requires precise control over temperature, pH, and reaction time to optimize yield and purity. High-performance liquid chromatography (HPLC) is commonly used for purification and quantification of the synthesized product .

Molecular Structure Analysis

Structure

Dihydro Homocapsaicin II has a complex molecular structure characterized by a vanillyl moiety linked to a branched-chain fatty acid. The specific structural formula can be represented as follows:

  • Molecular Formula: C18H27NO3
  • Molecular Weight: 303.42 g/mol

The compound's structural features include:

  • A hydroxyl group (-OH) attached to a benzene ring.
  • An amide bond connecting the vanillyl group to a fatty acid chain.

Data

Chemical Reactions Analysis

Reactions

Dihydro Homocapsaicin II participates in various chemical reactions typical of amides and phenolic compounds:

  1. Hydrolysis: Under acidic or basic conditions, dihydro Homocapsaicin II can undergo hydrolysis to yield vanillylamine and fatty acid components.
  2. Oxidation: The presence of hydroxyl groups allows for potential oxidation reactions, which can modify its biological activity.

Technical Details

These reactions are often studied using kinetic analysis to understand their rates under different environmental conditions, such as pH and temperature .

Mechanism of Action

Process

Dihydro Homocapsaicin II exerts its effects primarily through activation of transient receptor potential cation channel subfamily V member 1 (TRPV1), a receptor involved in pain perception and thermoregulation. Upon binding to TRPV1, it induces a sensation of heat or pain, which can lead to various physiological responses.

Data

Research indicates that dihydro Homocapsaicin II may modulate inflammatory pathways and enhance metabolic processes, contributing to its potential therapeutic applications in obesity management and pain relief .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to pale yellow crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; poorly soluble in water.
  • Melting Point: Approximately 60-65°C.

Chemical Properties

  • Stability: Relatively stable under normal conditions but sensitive to light and heat.
  • Reactivity: Can undergo typical reactions associated with amides, including hydrolysis and oxidation.

Relevant analyses demonstrate that dihydro Homocapsaicin II maintains its bioactivity across various formulations, highlighting its robustness as a compound for scientific exploration .

Applications

Dihydro Homocapsaicin II has garnered attention for its diverse applications:

  1. Pharmaceuticals: Investigated for use in pain relief formulations due to its TRPV1 activation properties.
  2. Nutraceuticals: Explored for weight management supplements owing to its role in enhancing metabolic rates.
  3. Cosmetics: Incorporated into topical formulations for its potential anti-inflammatory effects.

Research continues into expanding its applications within various fields, leveraging its unique chemical properties and biological activities .

Properties

Product Name

Dihydro Homocapsaicin II

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyldecanamide

Molecular Formula

C19H31NO3

Molecular Weight

321.5 g/mol

InChI

InChI=1S/C19H31NO3/c1-4-15(2)9-7-5-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h11-13,15,21H,4-10,14H2,1-3H3,(H,20,22)

InChI Key

GOBFKCLUUUDTQE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

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